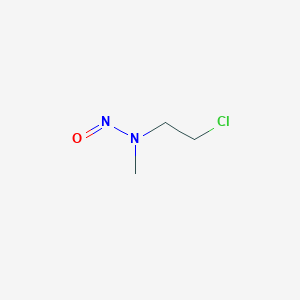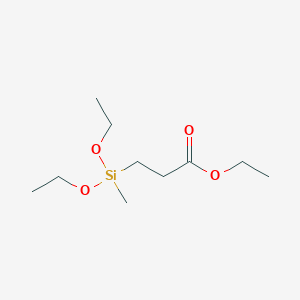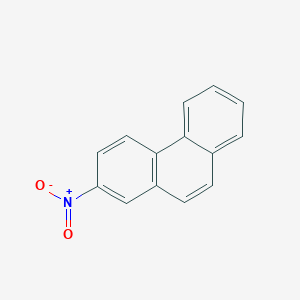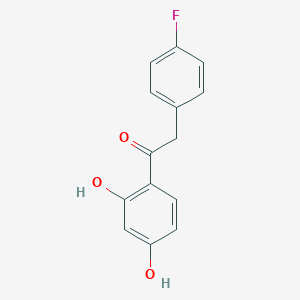![molecular formula C9H7NO2 B096537 2H,6H-[1,3]Dioxolo[4,5-E]indole CAS No. 17367-93-0](/img/structure/B96537.png)
2H,6H-[1,3]Dioxolo[4,5-E]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H,6H-[1,3]Dioxolo[4,5-E]indole is a heterocyclic organic compound that has been found to have significant applications in scientific research. It is a bicyclic compound that contains both an indole and a dioxolane ring system. Its unique structure has made it a subject of interest for researchers in the fields of chemistry and biology. In
Applications De Recherche Scientifique
2H,6H-[1,3]Dioxolo[4,5-E]indole has been found to have a wide range of scientific research applications. It has been studied as a potential anti-cancer agent, with promising results in preclinical studies. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 2H,6H-[1,3]Dioxolo[4,5-E]indole is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage in cells. It has also been found to have neuroprotective effects, possibly through the inhibition of certain enzymes that are involved in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2H,6H-[1,3]Dioxolo[4,5-E]indole in lab experiments is its unique structure, which allows for the exploration of its potential biological activities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Orientations Futures
There are many potential future directions for research on 2H,6H-[1,3]Dioxolo[4,5-E]indole. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of interest is the exploration of its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to design experiments that specifically target its activity.
Méthodes De Synthèse
The synthesis of 2H,6H-[1,3]Dioxolo[4,5-E]indole can be achieved through a variety of methods. One commonly used method involves the reaction of an indole derivative with a glycolic acid derivative under acidic conditions. This reaction leads to the formation of the dioxolane ring system, which is then fused with the indole ring to form the final product. Another method involves the use of a palladium-catalyzed reaction between an aryl halide and an alkyne, followed by a cyclization reaction to form the dioxolane ring system.
Propriétés
IUPAC Name |
6H-[1,3]dioxolo[4,5-e]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-4,10H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRKIMIEEYHFCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600094 |
Source


|
| Record name | 2H,6H-[1,3]Dioxolo[4,5-e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17367-93-0 |
Source


|
| Record name | 2H,6H-[1,3]Dioxolo[4,5-e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)

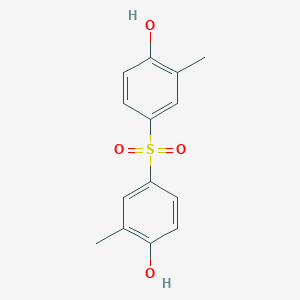


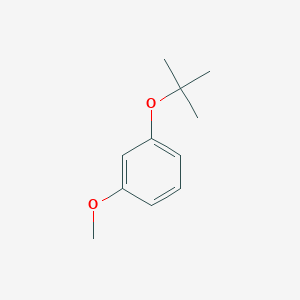

![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B96466.png)
